molecular formula C15H21NO3 B11795574 Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11795574
M. Wt: 263.33 g/mol
InChI Key: LUTBAZPQQFXRTG-UHFFFAOYSA-N
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Description

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hexahydroquinoline core with various functional groups attached, making it a versatile molecule in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the Hantzsch reaction. This multicomponent reaction includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Hantzsch reaction. The use of catalysts such as triethylbenzylammonium chloride (TEBA) can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters .

Scientific Research Applications

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1,7,7-trimethyl-2-oxo-6,8-dihydro-5H-quinoline-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-5-19-14(18)11-8-10-6-7-15(2,3)9-12(10)16(4)13(11)17/h8H,5-7,9H2,1-4H3

InChI Key

LUTBAZPQQFXRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2)(C)C)N(C1=O)C

Origin of Product

United States

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